N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide
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Overview
Description
N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide is a synthetic organic compound that features a unique adamantyl group attached to a phenyl ring, which is further connected to a triphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced via the reaction of adamantane with a suitable halogenating agent, followed by substitution with a phenyl group.
Coupling with Triphenylacetamide: The adamantyl-phenyl intermediate is then coupled with triphenylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced under suitable conditions to modify the amide or aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its rigid adamantyl core can impart desirable properties to polymers and other materials, such as thermal stability and mechanical strength.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The adamantyl group can enhance the compound’s binding affinity and specificity by providing a hydrophobic and sterically demanding environment.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantyl derivative used in various chemical syntheses.
Adamantylphenylketone: Another adamantyl-containing compound with applications in materials science and catalysis.
Triphenylacetamide: The parent compound without the adamantyl group, used in organic synthesis and as a building block for more complex molecules.
Uniqueness
N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide is unique due to the combination of the adamantyl group and the triphenylacetamide moiety. This combination imparts distinct physicochemical properties, such as increased rigidity, thermal stability, and potential for specific biological interactions, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C36H35NO |
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Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide |
InChI |
InChI=1S/C36H35NO/c38-34(37-33-18-16-29(17-19-33)35-23-26-20-27(24-35)22-28(21-26)25-35)36(30-10-4-1-5-11-30,31-12-6-2-7-13-31)32-14-8-3-9-15-32/h1-19,26-28H,20-25H2,(H,37,38) |
InChI Key |
IYLIZQSWSMJMEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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